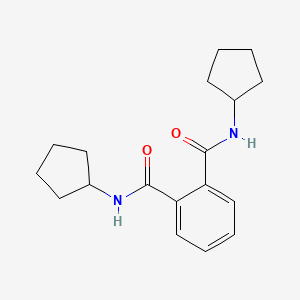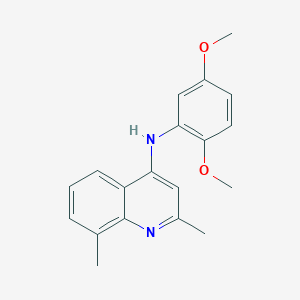![molecular formula C22H20N2O3 B5683895 N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as QNZ, is a chemical compound that has shown potential in scientific research applications. QNZ is a synthetic compound that has been developed as a selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a transcription factor that plays a crucial role in inflammation and immune response.
Wirkmechanismus
QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, QNZ prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects
QNZ has been shown to exhibit anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. QNZ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cellular models.
Vorteile Und Einschränkungen Für Laborexperimente
QNZ has several advantages for lab experiments, including its high selectivity for the NF-κB pathway and its ability to inhibit the activity of IKKβ kinase subunit. However, QNZ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on QNZ. One potential direction is to explore the use of QNZ in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of QNZ. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of QNZ in vivo.
In conclusion, N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide (QNZ) is a synthetic compound that has shown potential in scientific research applications. QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. QNZ has exhibited anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. Although QNZ has some limitations, it has several advantages for lab experiments, including its high selectivity for the NF-κB pathway. There are several future directions for the research on QNZ, including exploring its use in combination with other therapeutic agents and developing more potent and selective inhibitors of the NF-κB pathway.
Synthesemethoden
The synthesis of QNZ involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials, 8-methoxy-5-quinoline carboxylic acid and 2,3-dimethylbenzofuran-5-carboxylic acid, are first converted into their corresponding acid chlorides. These acid chlorides are then coupled with N-methyl-N-(p-toluenesulfonyl)propan-2-amine to form the intermediate product. The final step involves the removal of the p-toluenesulfonyl group to yield QNZ as a white solid.
Wissenschaftliche Forschungsanwendungen
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. QNZ has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of the NF-κB pathway has been identified as a potential therapeutic strategy for the treatment of cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-11-17-12-15(6-8-19(17)27-14)22(25)24(2)13-16-7-9-20(26-3)21-18(16)5-4-10-23-21/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZFPFZJDYBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=C4C=CC=NC4=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)

![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)
